molecular formula C12H15ClN2O3S B2625608 N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide CAS No. 2418644-54-7

N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide

Cat. No. B2625608
CAS RN: 2418644-54-7
M. Wt: 302.77
InChI Key: IHQSGAQTRSGURI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide” were not found, related compounds have been synthesized. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another compound, 2-((6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), was synthesized by the reflux method .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Novel synthesis methods have been developed for compounds similar to N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide, focusing on creating derivatives with potential biological activities. For instance, the synthesis of anthranilic diamides with sulfide, N-cyanomethylsulfilimine, and N-cyanomethylsulfoximine groups has shown promising results in producing compounds with superior insecticidal activities (Hu Xuewen et al., 2014). Similarly, the preparation of pyridine-dicarboxamide-cyclohexanone derivatives has been studied for their anticancer and α-glucosidase inhibitory activities, showcasing a practical method for generating bioactive compounds (A. Al-Majid et al., 2019).

  • Chemical Behavior and Modifications

    The structural and vibrational spectroscopic elucidation of similar compounds has been investigated to understand their conformational and vibrational behaviors, which are crucial for their biological activities and interactions (S. Kecel-Gunduz et al., 2015). This research is fundamental for designing derivatives with enhanced biological or chemical properties.

Biological and Therapeutic Potential

  • Anticancer Activities

    Compounds with structural components similar to this compound have been evaluated for their anticancer activities. The synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives has shown significant cytotoxic effects on various cancer cell lines, indicating the potential of these derivatives as anticancer agents (K. Redda et al., 2011).

  • Insecticidal and Antimicrobial Activities

    Novel anthranilic diamide insecticides containing sulfide and N-cyanomethylsulfilimine groups have been designed and synthesized, demonstrating superior insecticidal activities against certain pests. This suggests the potential application of similar compounds in agricultural pest control (Hu Xuewen et al., 2014). Additionally, the antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has identified compounds with high activity against Gram-positive and Gram-negative bacteria, as well as fungi (A. Fadda et al., 2016).

properties

IUPAC Name

N-(6-chloropyridin-3-yl)sulfonylcyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-11-7-6-10(8-14-11)19(17,18)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQSGAQTRSGURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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